molecular formula C20H20O3 B5820826 7-[(3,5-DIMETHYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE

7-[(3,5-DIMETHYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE

Cat. No.: B5820826
M. Wt: 308.4 g/mol
InChI Key: WHUNXJIPDIDHOH-UHFFFAOYSA-N
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Description

7-[(3,5-DIMETHYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE is a synthetic compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromenone core substituted with a 3,5-dimethylphenylmethoxy group and an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3,5-DIMETHYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylphenol and 4-ethyl-2H-chromen-2-one.

    Etherification: The 3,5-dimethylphenol is reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 3,5-dimethylphenylmethanol.

    Coupling Reaction: The 3,5-dimethylphenylmethanol is then coupled with 4-ethyl-2H-chromen-2-one using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

7-[(3,5-DIMETHYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new ether or ester derivatives.

Scientific Research Applications

7-[(3,5-DIMETHYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-[(3,5-DIMETHYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxycoumarin: A simple coumarin derivative with similar structural features.

    4-Methyl-2,6-dimethoxyphenol: Another compound with a similar phenylmethoxy group.

    Tris(4-methoxy-3,5-dimethylphenyl)phosphine: A phosphine derivative with similar substituents.

Uniqueness

7-[(3,5-DIMETHYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties. Its combination of a 3,5-dimethylphenylmethoxy group and an ethyl group makes it a valuable compound for various research applications.

Properties

IUPAC Name

7-[(3,5-dimethylphenyl)methoxy]-4-ethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-4-16-10-20(21)23-19-11-17(5-6-18(16)19)22-12-15-8-13(2)7-14(3)9-15/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUNXJIPDIDHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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